dimethyl 1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl groups and a carbamoylmethyl group attached to a trimethylphenyl moiety
Preparation Methods
The synthesis of 4,5-DIMETHYL 1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the dimethyl groups and the carbamoylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazole ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-DIMETHYL 1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other triazole derivatives, 4,5-DIMETHYL 1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substituents and their arrangement. Similar compounds include:
- 1,3-Bis (2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
- Methyl-1H-1,2,4-triazole-3-carboxylate These compounds share some structural features but differ in their specific substituents and overall properties.
Properties
Molecular Formula |
C17H20N4O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
dimethyl 1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C17H20N4O5/c1-9-6-10(2)13(11(3)7-9)18-12(22)8-21-15(17(24)26-5)14(19-20-21)16(23)25-4/h6-7H,8H2,1-5H3,(H,18,22) |
InChI Key |
UUJXYKKGBDXOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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